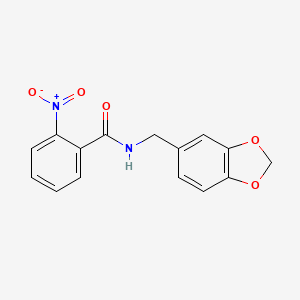

![molecular formula C9H12N4S B5506026 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives involves various strategies, including the condensation of isothiosemicarbazones with ethoxymethylenemalononitrile, leading to the formation of 2,3-dihydro[1,2,4] triazolo[1,5-c]pyrimidines, which can be further oxidized to yield triazolopyrimidines (Yamazaki, 1981). Another approach involves the reactions of hydrazonoyl halides with ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-methylthio-3,4-dihydropyrimidine-5-carboxylate, leading to the synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Abdelhamid et al., 2004).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines, including 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine, is characterized by X-ray diffraction, NMR, and other spectroscopic methods. These studies reveal the geometric parameters and provide insights into the electronic structure of the molecules (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including oxidation, cyclization, and condensation with different reagents, leading to the formation of a wide range of derivatives with diverse properties. For instance, organoiodine(III)-mediated synthesis has been used to create antibacterial agents (Kumar et al., 2009).

Physical Properties Analysis

The physical properties of triazolopyrimidines are studied through a combination of experimental techniques, including spectroscopy and crystallography. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.

Chemical Properties Analysis

The chemical properties of triazolopyrimidines, such as reactivity, stability, and interaction with other molecules, are central to their utility in chemical synthesis and potential therapeutic applications. Their ability to undergo a variety of chemical reactions makes them versatile intermediates in the synthesis of complex molecules.

科学的研究の応用

Cyclization and Synthesis Approaches

Research on 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has focused on synthetic methodologies to create various heterocyclic compounds. Yamazaki's work on the cyclization of isothiosemicarbazones, leading to the synthesis of the [1,2,4]triazolo[1,5-c]pyrimidine ring system, highlights a method to generate triazolopyrimidines, demonstrating the chemical versatility of related compounds (Yamazaki, 1981). Similarly, Abdelhamid et al. describe the synthesis of triazolo[4,3-a]pyrimidines and related compounds through reactions of hydrazonoyl halides, showcasing the potential for developing diverse heterocyclic structures with potential biological applications (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).

Biological Activities and Applications

The research into the biological activities of derivatives of this compound indicates potential pharmaceutical and agrochemical applications. Dong et al. have designed novel anthranilic diamides containing this moiety, identified through IR, NMR, and mass spectral analysis, pointing towards the design of new compounds with specific functional properties (Dong, Liu, Xu, & Li, 2008). Additionally, Novinson et al. investigated 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, showing promise as cardiovascular agents (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal activities of this compound derivatives. Mabkhot et al. synthesized new derivatives incorporating a thiophene moiety, showing potent activity against specific fungal species, indicating the potential for developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016). Furthermore, Kumar et al.'s synthesis of 3-aryl/heteroaryl derivatives demonstrated antibacterial potency, suggesting applications in treating bacterial infections (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

作用機序

The mechanism of action of triazolo-pyrimidines is often associated with their neuroprotective and anti-inflammatory properties. They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

将来の方向性

The future directions in the research of triazolo-pyrimidines involve the development of new synthetic methods and the exploration of their pharmacological activities. There is a continuous need for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis of novel triazolo-pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of research .

特性

IUPAC Name |

3-ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S/c1-4-14-9-12-11-8-10-6(2)5-7(3)13(8)9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHALVBJWNUMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C2N1C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

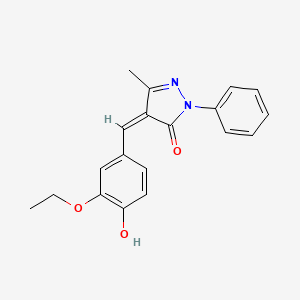

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

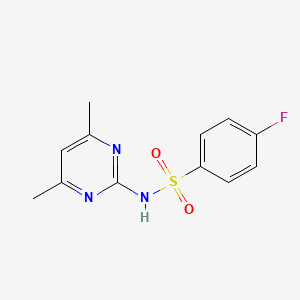

![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)